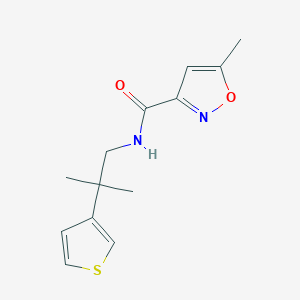

5-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-3-carboxamide

Description

The compound 5-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-3-carboxamide features a central isoxazole ring substituted with a methyl group at position 5 and a carboxamide group at position 3. The carboxamide nitrogen is further attached to a branched alkyl chain containing a thiophen-3-yl moiety. This structure combines a heterocyclic isoxazole core with a thiophene aromatic system, which may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name |

5-methyl-N-(2-methyl-2-thiophen-3-ylpropyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9-6-11(15-17-9)12(16)14-8-13(2,3)10-4-5-18-7-10/h4-7H,8H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEZKXHUQZUZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C)(C)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-3-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide intermediate.

Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with an appropriate halide.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the isoxazole derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halides and nucleophiles under basic or acidic conditions are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced isoxazole derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

A comparison of structural motifs among related compounds is summarized in Table 1.

Key Observations :

- Heterocyclic Core : The isoxazole ring (O, N) in the target compound contrasts with thiadiazole (N, S) and thiazole (N, S) systems in analogs. These differences impact electronic properties and metabolic stability.

- Functional Groups : Carboxamides (target) favor hydrogen bonding via the NH group, while carbamates (e.g., 15c) introduce hydrolytically labile ester linkages.

- Substituent Effects : The thiophen-3-yl group in the target compound is less common than thiophen-2-yl derivatives (e.g., ). The 3-position may alter steric and electronic interactions compared to 2-substituted thiophenes.

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (~305 g/mol) is comparable to 15c (~227 g/mol), but higher than simpler thiadiazole derivatives.

- Solubility : Carboxamides generally exhibit moderate aqueous solubility due to hydrogen bonding, whereas carbamates (e.g., thiazole derivatives in ) may have reduced solubility due to ester groups.

Biological Activity

5-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key aspects such as structure-activity relationships, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 218.25 g/mol

- IUPAC Name : this compound

This compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that isoxazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 5-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. A study on related isoxazole derivatives revealed that they act as potent inhibitors of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML) . The compound's mechanism may involve:

- Inhibition of Kinase Activity : By binding to the ATP-binding site of FLT3, it prevents phosphorylation and subsequent signaling cascades that promote cell survival and proliferation.

- Selectivity : Isoxazole derivatives often show selectivity for FLT3 over other kinases, minimizing off-target effects and enhancing therapeutic indices.

Neuroprotective Effects

Some studies suggest that isoxazole compounds may also exhibit neuroprotective properties. They have been investigated for their ability to modulate neurotransmitter systems, particularly in conditions like Alzheimer's disease. The proposed mechanisms include:

- Antioxidant Activity : Compounds show potential in scavenging free radicals, thereby reducing oxidative stress in neuronal cells.

- Modulation of Neurotransmitter Release : Isoxazole derivatives may influence the release and uptake of neurotransmitters such as glutamate, which is crucial in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of isoxazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-donating groups (such as methyl or thiophene rings) can enhance the potency against specific targets.

- Chain Length Variation : Alterations in the alkyl chain length attached to the isoxazole ring can influence both solubility and bioavailability.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | FLT3 kinase inhibition | |

| Neuroprotection | Antioxidant properties | |

| Selectivity | Targeting specific kinases |

Case Study 1: FLT3 Inhibition

A notable study focused on a series of isoxazole derivatives demonstrated that compounds with structural similarities to 5-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole effectively inhibited FLT3 with IC values ranging from 106 nM to 301 nM against various mutations . This highlights the potential for developing targeted therapies for AML using such compounds.

Case Study 2: Neuroprotective Applications

Another investigation explored the neuroprotective effects of a related isoxazole derivative in a mouse model of Alzheimer's disease. The compound exhibited significant reductions in amyloid-beta plaque formation and improved cognitive function, suggesting its potential role in treating neurodegenerative conditions .

Q & A

Q. Critical Factors :

- Temperature : Elevated temperatures (>80°C) accelerate cyclization but risk decomposition.

- Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance solubility but may require inert atmospheres to prevent oxidation .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .

Q. Table 1: Synthetic Route Comparison

| Step | Method | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|---|

| Isoxazole formation | Cyclocondensation (HCl/EtOH) | 65 | >95% | |

| Thiophene coupling | Suzuki-Miyaura (Pd(PPh₃)₄) | 78 | 98% | |

| Amidation | EDC/HOBt in DMF | 82 | 97% |

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in bioactivity data (e.g., IC₅₀ variability in kinase assays) may arise from:

- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) .

- Compound purity : Impurities >2% (e.g., unreacted intermediates) can skew results. Validate with HPLC and LC-MS .

- Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and replicate assays ≥3 times .

Q. Methodological Recommendations :

- Dose-response curves : Use 8–10 concentration points to calculate accurate EC₅₀/IC₅₀ values.

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .

What advanced analytical techniques are critical for characterizing this compound’s structural and dynamic properties?

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., isoxazole C-3 substitution) and detects rotamers in the amide bond .

- X-ray Crystallography : Resolves absolute stereochemistry of the 2-methyl-2-(thiophen-3-yl)propyl group .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₅H₁₇N₂O₂S) with <2 ppm error .

Q. Table 2: Analytical Data Comparison

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 6.85 (thiophene H), δ 2.35 (isoxazole CH₃) | |

| IR | 1680 cm⁻¹ (amide C=O), 1550 cm⁻¹ (isoxazole ring) | |

| HPLC (C18) | Retention time: 8.2 min (95% purity) |

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Advanced Research Question

Key Modifications :

- Isoxazole ring : Introduce electron-withdrawing groups (e.g., Cl at C-5) to enhance metabolic stability .

- Thiophene moiety : Replace 3-thiophene with 2-thiophene to alter π-π stacking with target proteins .

- Propyl linker : Substitute with cyclopropyl to reduce conformational flexibility .

Q. Experimental Workflow :

Analog synthesis : Use parallel synthesis (e.g., 24-well plates) for rapid diversification .

In vitro screening : Prioritize assays for target engagement (e.g., SPR for binding affinity) and ADMET (e.g., microsomal stability) .

What mechanistic studies are recommended to elucidate this compound’s mode of action?

Advanced Research Question

- Molecular Docking : Model interactions with putative targets (e.g., COX-2 or MAP kinases) using AutoDock Vina .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

- RNA-seq Profiling : Identify downstream gene expression changes post-treatment .

Case Study :

In a 2025 study, analogs showed ∆G = −9.2 kcal/mol for COX-2 binding, correlating with anti-inflammatory activity (IC₅₀ = 0.8 μM) .

How should researchers address low yields in the final amidation step?

Basic Research Question

Common Issues :

- Steric hindrance : Bulky 2-methyl-2-(thiophen-3-yl)propyl group slows nucleophilic attack.

- Side reactions : Acylation of thiophene sulfur.

Q. Solutions :

- Activation method : Switch from EDC to HATU for improved coupling efficiency .

- Solvent optimization : Use DCM:THF (3:1) to balance solubility and reactivity .

- Temperature control : Perform reactions at 0–4°C to minimize epimerization .

What strategies validate the compound’s stability under physiological conditions?

Advanced Research Question

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24h; analyze degradation via LC-MS .

- Light/heat stability : Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) .

- Plasma stability : Incubate with human plasma (37°C); quantify parent compound using UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.